![molecular formula C15H15F2N3O2 B2730340 N-[2-[(1-Cyanocyclobutyl)-methylamino]-2-oxoethyl]-2,4-difluorobenzamide CAS No. 1645556-79-1](/img/structure/B2730340.png)
N-[2-[(1-Cyanocyclobutyl)-methylamino]-2-oxoethyl]-2,4-difluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of this compound consists of a benzamide group with two fluorine atoms at the 2 and 4 positions of the benzene ring . Attached to the benzamide group is a chain containing a cyclobutyl ring with a cyanide group, a methylamino group, and an oxoethyl group .Scientific Research Applications
Synthesis and Characterization of Semiaromatic Polyamides
Semiaromatic Polyamides Synthesis : Two new difluorobenzamide monomers were synthesized and used to prepare semiaromatic polyamides, exhibiting excellent thermal properties and good mechanical properties, indicating their potential for melting processing due to good melt flowability (Y. Guangming et al., 2016).
Novel Impurities in Anti-diabetic Drug Synthesis
Identification of Novel Impurities : In the bulk drug batches of Repaglinide, an anti-diabetic medication, seven novel impurities were detected and characterized, showcasing the complexity and challenges in pharmaceutical synthesis (Prasad Kancherla et al., 2018).
Chemical Reactions and Synthesis
Expeditious Synthesis of Polycyclic Difluoroboron Complexes : N-Aryl-2-cyanodiazoacetamides were transformed into polycyclic difluoroboron 2-oxoindoline-3-carboxamide complexes through a tandem reaction process, demonstrating a novel method with wide substrate scope and excellent chemoselectivity (S. Mo et al., 2016).
properties
IUPAC Name |
N-[2-[(1-cyanocyclobutyl)-methylamino]-2-oxoethyl]-2,4-difluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F2N3O2/c1-20(15(9-18)5-2-6-15)13(21)8-19-14(22)11-4-3-10(16)7-12(11)17/h3-4,7H,2,5-6,8H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXPGTGQFIRWFTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CNC(=O)C1=C(C=C(C=C1)F)F)C2(CCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cyanocyclobutyl)-2-[(2,4-difluorophenyl)formamido]-N-methylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-ethoxy-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzamide](/img/structure/B2730259.png)
![1-(4-methoxybenzyl)-3-(phenylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2730262.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(2-fluorophenyl)methanesulfonamide](/img/structure/B2730264.png)
![2-(2-Cyclopropyl-6-methylpyrimidin-4-yl)-2-azabicyclo[2.2.1]heptane](/img/structure/B2730265.png)
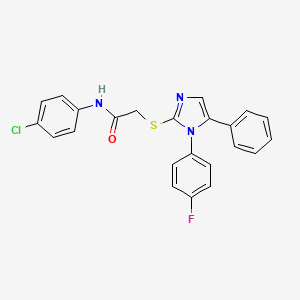
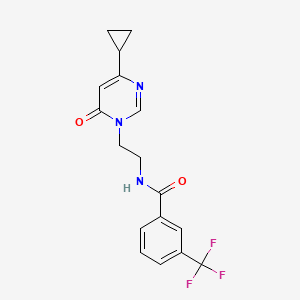
![1-[4-(1,3-Benzothiazol-2-yl)phenyl]pyrrolidine-2,5-dione](/img/structure/B2730271.png)
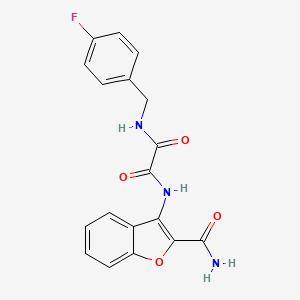
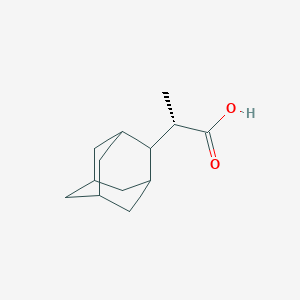
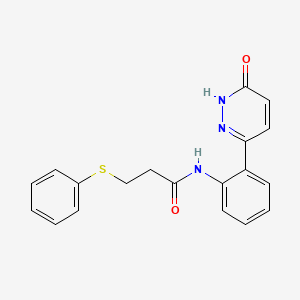

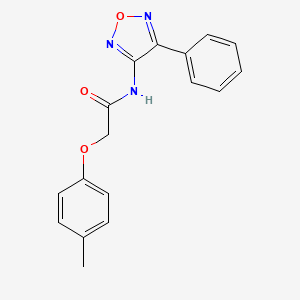
![N-(benzo[d]thiazol-2-yl)-2-(3-ethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2730279.png)
![Ethyl 4-oxo-4-((pyridin-2-ylmethyl)(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)butanoate](/img/structure/B2730280.png)